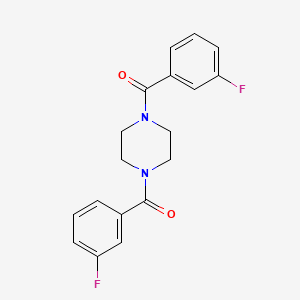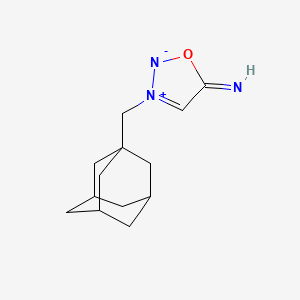
3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is a complex organic compound characterized by its unique adamantyl group Adamantane, a highly symmetrical and rigid structure, imparts significant stability and unique properties to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine typically involves the introduction of the adamantyl group into a pre-existing molecular framework. One common method includes the reaction of adamantylmethyl bromide with a suitable azonia-azanidacyclopentene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the azonia-azanidacyclopentene ring, potentially altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine has several scientific research applications:
作用機序
The mechanism of action of 3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets. The azonia-azanidacyclopentene ring may interact with biological pathways, potentially modulating enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
1-Adamantylmethyl 3-aminobenzoate: Another adamantyl derivative with applications in drug synthesis and material science.
1,2-Disubstituted Adamantane Derivatives: These compounds share the adamantyl core but differ in their functional groups and applications.
Uniqueness
3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is unique due to its specific combination of the adamantyl group and the azonia-azanidacyclopentene ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields .
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
InChI |
InChI=1S/C13H19N3O/c14-12-7-16(15-17-12)8-13-4-9-1-10(5-13)3-11(2-9)6-13/h7,9-11,14H,1-6,8H2 |
InChIキー |
BJXBIICFAXZYEO-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C[N+]4=CC(=N)O[N-]4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


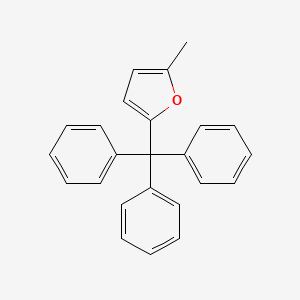
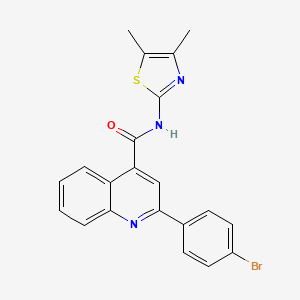
![[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate](/img/structure/B14951581.png)
![4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B14951587.png)
![2-(4-chlorophenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B14951591.png)
![N-(2,5-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951593.png)
methanone](/img/structure/B14951606.png)
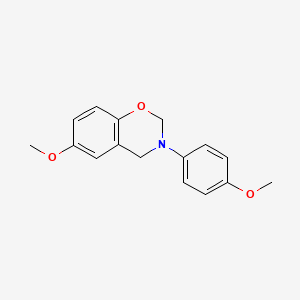
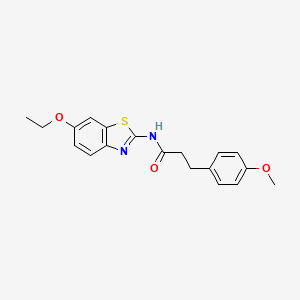
![N-({N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951615.png)
boron](/img/structure/B14951623.png)
![5-Oxo-5-{[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}pentanoic acid](/img/structure/B14951626.png)
![3-Methyl-5-[(4-methylbenzyl)amino]-5-oxopentanoic acid](/img/structure/B14951653.png)
